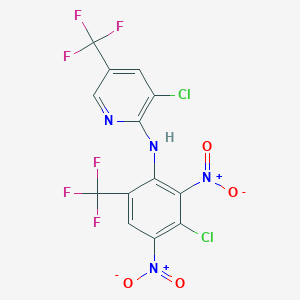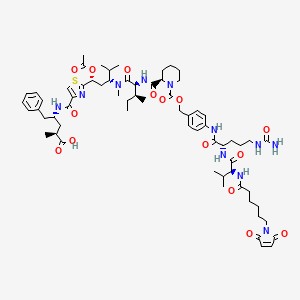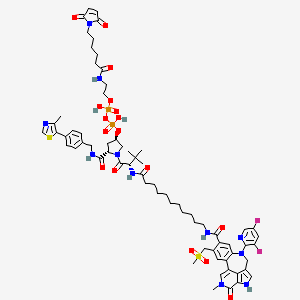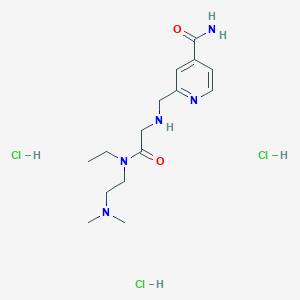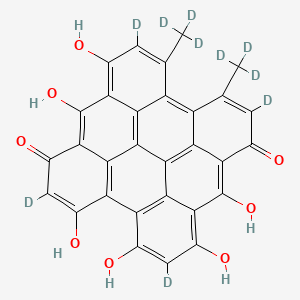
Hypericin-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Hypericin can be synthesized through various methods. One efficient synthetic pathway involves using emodinanthrone as a starting material. Protohypericin, a key precursor, is synthesized in water with microwave assistance and then photocyclized to hypericin under visible light irradiation . This method yields hypericin with high efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of hypericin often involves biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production . These methods aim to meet the growing demand for hypericin by optimizing biosynthetic pathways and enhancing yields through genetic engineering and elicitation strategies .
化学反応の分析
Types of Reactions
Hypericin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Hypericin can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Substitution reactions may use halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include protohypericin, pseudohypericin, and various halogenated derivatives .
科学的研究の応用
Hypericin-d10 has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Biology: Studied for its antiviral and antibacterial properties.
Medicine: Investigated for its potential to treat depression and other neurological disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
Hypericin exerts its effects primarily through its photodynamic properties. Upon exposure to light, hypericin generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals . These ROS induce apoptosis and necrosis in cancer cells, making hypericin an effective agent in photodynamic therapy . Additionally, hypericin inhibits viral replication by interfering with viral entry into host cells and blocking viral enzymes essential for replication .
類似化合物との比較
Hypericin is often compared with other naphthodianthrones and anthraquinones. Similar compounds include:
Pseudohypericin: Another naphthodianthrone found in Hypericum perforatum with similar photodynamic properties.
Emodin: An anthraquinone derivative with antiviral and anticancer activities.
Hyperforin: A phloroglucinol derivative from Hypericum perforatum known for its antidepressant effects.
Hypericin stands out due to its high efficiency as a photosensitizer and its broad spectrum of biological activities .
特性
分子式 |
C30H16O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC名 |
6,12,17,23-tetradeuterio-5,9,11,20,22,24-hexahydroxy-13,16-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaene-7,18-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,33-34,36-38H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
InChIキー |
ZEUZBPIOENZXCZ-ZGYYUIRESA-N |
異性体SMILES |
[2H]C1=C(C2=C3C4=C5C6=C2C(=C1O)C(=C7C6=C(C8=C5C(=C(C(=C8O)[2H])O)C(=C4C(=O)C(=C3C([2H])([2H])[2H])[2H])O)C(=C(C7=O)[2H])O)O)C([2H])([2H])[2H] |
正規SMILES |
CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


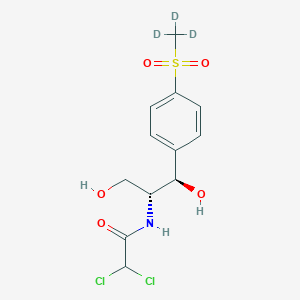
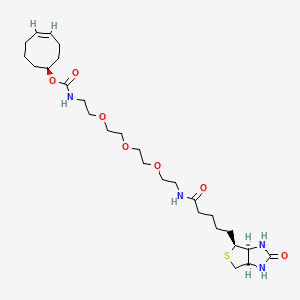
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
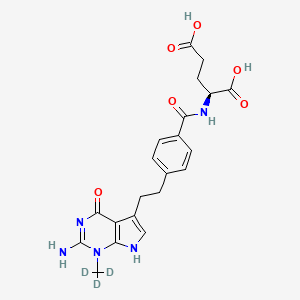
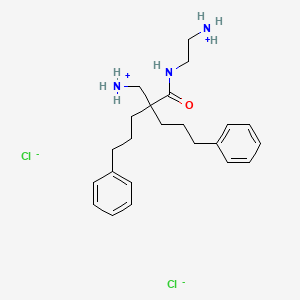
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
